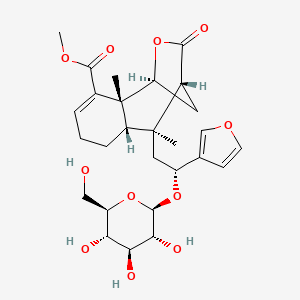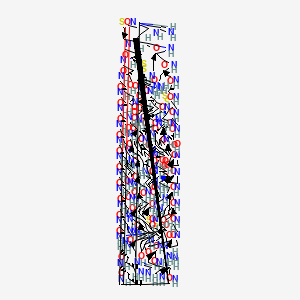
抑肽酶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aprotinin is a protein-based drug that is also known as bovine pancreatic trypsin inhibitor (BPTI). Since it demonstrates the capacity to slow fibrinolysis, it has been employed to reduce bleeding during complex surgery such as heart and liver surgery. For this use, it is typically administered by injection. The goal of using of aprotinin was subsequently to minimize end-organ damage resulting from hypotension due to blood loss in surgery and to reduce the necessity for blood transfusions during surgery. Nevertheless, the drug was formally withdrawn worldwide in May of 2008 after studies confirmed that its use enhanced the risk of complications or death. The substance is consequently made available only for very restricted research use.
Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.
作用机制
Aprotinin, also known as Zymofren, Trypsin Inhibitor (soybean), Trasylol, Iniprol, or Trazinin, is a protein-based drug that has been used to reduce bleeding during complex surgery .
Target of Action
Aprotinin’s primary targets are serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein . These enzymes play crucial roles in various physiological processes, including digestion, immune response, and blood clotting .
Mode of Action
Aprotinin acts as a competitive inhibitor of its target enzymes. It forms stable complexes with these enzymes and blocks their active sites . This inhibition occurs at a concentration of about 125,000 IU/mL for trypsin, chymotrypsin, and plasmin, and at 300,000 IU/mL for kallikrein .
Biochemical Pathways
The inhibition of kallikrein by aprotinin leads to the inhibition of the formation of factor XIIa . This, in turn, inhibits the intrinsic pathway of coagulation and fibrinolysis . By slowing down fibrinolysis, the process that leads to the breakdown of blood clots, aprotinin helps to reduce bleeding .
Pharmacokinetics
After intravenous injection, aprotinin rapidly distributes into the extracellular fluid, then accumulates in proximal renal tubular epithelial cells . It is primarily metabolized in the kidneys to small peptides or amino acids . Aprotinin is excreted by the kidneys .
Result of Action
The inhibition of multiple mediators by aprotinin results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation . It inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis . The main effect of aprotinin is the slowing down of fibrinolysis, which helps to reduce the need for blood transfusions during surgery, as well as end-organ damage due to hypotension (low blood pressure) as a result of marked blood loss .
Action Environment
The action of aprotinin is influenced by the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery . SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular, and humoral inflammatory systems . Therefore, the efficacy and stability of aprotinin can be influenced by factors such as the patient’s inflammatory state, the type of surgery, and the presence of other medications .
科学研究应用
呼吸道疾病的抗病毒药物
抑肽酶已被用作抗病毒药物,用于预防和治疗急性呼吸道病毒感染 {svg_1}. 它抑制某些病毒的蛋白水解激活,从而导致它在该领域的应用 {svg_2}.
抗血栓和抗炎药物
直到 2007 年,抑肽酶被广泛用作心脏和非心脏手术中的抗血栓和抗炎药物 {svg_3}. 它有助于减少出血,从而减少对输血的需求 {svg_4}.
抑制 SARS-CoV-2 复制
发现抑肽酶在治疗可达到的浓度下抑制 SARS-CoV-2 复制 {svg_5}. 它在病毒复制后期循环中补偿下调的宿主细胞蛋白酶 {svg_6.
保护蛋白质和酶
抑肽酶可用于在蛋白质和酶的提取和纯化过程中保护它们 {svg_7}.
特定蛋白质的纯化
抑肽酶可用于纯化特定蛋白质,如尿激酶、胰蛋白酶和胰凝乳蛋白酶 {svg_8}.
激肽释放酶活性的定量
抑肽酶可用于定量酯酶和蛋白酶混合物中激肽释放酶的活性 {svg_9}.
实验室研究中的酶抑制剂
生化分析
Biochemical Properties
Trypsin Inhibitor (soybean) interacts with several enzymes, proteins, and biomolecules. It primarily inhibits trypsin by forming a stable complex with the enzyme’s active site, thereby preventing the breakdown of proteins. This interaction is characterized by the formation of a 1:1 stoichiometric complex, where the inhibitor binds to trypsin and blocks its catalytic activity . Additionally, trypsin inhibitor can also partially inhibit chymotrypsin, another protease involved in protein digestion . The inhibitor’s activity is influenced by factors such as pH and temperature, with optimal activity observed at pH 8.0 and 35°C .
Cellular Effects
The presence of Trypsin Inhibitor (soybean) in the diet can have various effects on cellular processes. Ingestion of this inhibitor has been shown to cause oxidative stress in pancreatic cells, leading to structural damage and dysfunction . The inhibitor induces the production of oxygen free radicals, which can disrupt cellular metabolism and gene expression. Additionally, trypsin inhibitor can affect cell signaling pathways by altering the activity of proteases involved in these processes . This can result in changes in cellular metabolism and gene expression, ultimately impacting cell function.
Molecular Mechanism
At the molecular level, Trypsin Inhibitor (soybean) exerts its effects by binding to the active site of trypsin, forming a highly stable complex that prevents the enzyme from catalyzing protein breakdown . This binding interaction involves the formation of a single arginine-isoleucine bond on the inhibitor, which is cleaved by trypsin . The inhibition is both reversible and pH-dependent, with the inhibitor’s activity decreasing at lower pH levels . Additionally, the inhibitor can interact with other proteases, such as chymotrypsin, through similar binding mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trypsin Inhibitor (soybean) can change over time. The inhibitor is relatively stable under optimal conditions but can degrade at higher temperatures or extreme pH levels . Long-term exposure to the inhibitor has been shown to cause persistent oxidative damage and dysfunction in pancreatic cells . In vitro and in vivo studies have demonstrated that the inhibitor’s effects on cellular function can increase with prolonged exposure, leading to cumulative damage over time .
Dosage Effects in Animal Models
The effects of Trypsin Inhibitor (soybean) vary with different dosages in animal models. At low doses, the inhibitor can cause mild digestive disturbances, while higher doses can lead to significant adverse effects such as pancreatic hypertrophy and reduced growth rates . Threshold effects have been observed, with certain dosages causing a marked increase in pancreatic weight and trypsinogen content . Toxic effects, including oxidative stress and cellular damage, are more pronounced at higher doses .
Metabolic Pathways
Trypsin Inhibitor (soybean) is involved in several metabolic pathways, primarily those related to protein digestion and metabolism. By inhibiting trypsin and chymotrypsin, the inhibitor affects the breakdown of dietary proteins, leading to reduced protein digestibility and nutrient absorption . This can result in metabolic imbalances and deficiencies in essential amino acids. Additionally, the inhibitor can interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Trypsin Inhibitor (soybean) is transported and distributed through various mechanisms. The inhibitor can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the inhibitor can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects . The distribution of the inhibitor within tissues can also be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of Trypsin Inhibitor (soybean) plays a crucial role in its activity and function. The inhibitor is primarily localized in the cytoplasm, where it interacts with trypsin and other proteases . Additionally, the inhibitor can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the inhibitor’s ability to regulate proteolytic activity and maintain cellular homeostasis.
属性
CAS 编号 |
9035-81-8 |
|---|---|
分子式 |
C284H432N84O79S7 |
分子量 |
6511 g/mol |
IUPAC 名称 |
(3R)-4-[[(2S)-1-[[(1R,2aR,4R,5aR,8aR,11aR,13R,14aR,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45R,47aR,48S,50aS,51R,53aS,54R,56aR,57S,59aR,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a-[(2S)-butan-2-yl]-53a-[(2R)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1R)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145+,146-,147-,148+,149-,150-,151+,152-,153+,154+,167-,168-,169-,170-,171-,172-,173-,174+,175+,176-,177+,178-,179+,180-,181-,182-,183+,184-,185-,186-,187-,188-,189-,190+,191-,192-,193-,194-,195+,196-,197-,198-,199-,200-,201-,202-,203+,204-,205-,206-,221+,222-,223-,224+,225+,226+/m0/s1 |
InChI 键 |
ZPNFWUPYTFPOJU-ZRPLRCOFSA-N |
手性 SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N6CCC[C@@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |
颜色/形态 |
Clear, colorless |
熔点 |
>100 °C |
物理描述 |
White powder; [Sigma-Aldrich MSDS] Beige powder; [Sigma-Aldrich MSDS] |
同义词 |
Kunitz Trypsin Inhibitor; MR 20; SBTI |
产品来源 |
United States |
Q1: What is the primary mechanism of action of aprotinin?
A1: Aprotinin is a broad-spectrum serine protease inhibitor. It exerts its effects by binding reversibly to the active site of serine proteases, preventing their interaction with natural substrates. This inhibition occurs through a "lock and key" mechanism, where the aprotinin molecule fits into the active site of the enzyme, effectively blocking its catalytic activity [, , , ].
Q2: Which serine proteases are primarily targeted by aprotinin?
A2: Aprotinin exhibits inhibitory activity against a range of serine proteases, with plasmin, trypsin, chymotrypsin, kallikrein, and thrombin being the most notable targets [, , , ].
Q3: How does aprotinin's inhibition of plasmin impact hemostasis?
A3: Aprotinin's inhibition of plasmin, a key enzyme involved in fibrinolysis (the breakdown of blood clots), contributes to its anti-fibrinolytic properties. By preventing the degradation of fibrin, aprotinin promotes clot stability and reduces bleeding [, , , ].
Q4: How does aprotinin impact the inflammatory response during procedures like cardiopulmonary bypass?
A4: Aprotinin has been shown to influence the inflammatory response, particularly in the context of cardiopulmonary bypass surgery. Research suggests that aprotinin can attenuate the increase in both pro-inflammatory (e.g., interleukin-6) and anti-inflammatory (e.g., interleukin-10) cytokines, potentially modulating the overall inflammatory cascade [].
Q5: What is the molecular formula and weight of aprotinin?
A5: Aprotinin's molecular formula is C284H432N84O79S7, and its molecular weight is approximately 6512 g/mol [].
Q6: What are some spectroscopic methods used to characterize aprotinin?
A6: Researchers utilize various spectroscopic techniques to characterize aprotinin, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. These methods provide insights into the protein's structure, conformation, and interactions with other molecules [, , ].
Q7: Have computational methods been utilized to study aprotinin and its interactions?
A10: Yes, computational chemistry and molecular modeling techniques have been instrumental in understanding aprotinin's structure, dynamics, and interactions with target proteases. Molecular docking simulations, for instance, have been employed to elucidate the binding mode of aprotinin with enzymes like trypsin and plasmin [].
Q8: How do modifications to aprotinin's structure affect its activity and selectivity?
A11: Studies exploring the structure-activity relationship of aprotinin have revealed that alterations to its amino acid sequence can significantly impact its inhibitory potency and selectivity towards different serine proteases [, ].
Q9: What formulation strategies have been investigated to enhance aprotinin's stability and bioavailability?
A12: Researchers have explored various formulation approaches to optimize aprotinin's therapeutic profile. These strategies include conjugation with polyethylene glycol (PEG) to enhance its circulation half-life and reduce immunogenicity, as well as encapsulation in nanoparticles for targeted delivery [, ].
Q10: What are the current regulatory guidelines surrounding the use of aprotinin?
A13: The regulatory landscape surrounding aprotinin has evolved significantly due to safety concerns. In some regions, its use has been restricted or withdrawn from the market. Regulatory agencies continue to assess the benefit-risk profile of aprotinin for specific clinical indications [, ].
Q11: How is aprotinin metabolized and eliminated from the body?
A14: Aprotinin is primarily metabolized in the kidneys and excreted in the urine. Patients with renal impairment may exhibit altered pharmacokinetics, including reduced clearance and prolonged half-life, necessitating dosage adjustments [, , ].
Q12: What in vitro and in vivo models have been employed to assess aprotinin's efficacy?
A15: Aprotinin's efficacy has been evaluated in a variety of experimental settings, including cell-based assays, animal models of bleeding, and clinical trials. These studies have provided valuable insights into its hemostatic properties, inflammatory modulation, and potential therapeutic benefits [, , , , , ].
Q13: Are there known mechanisms of resistance to aprotinin's inhibitory effects?
A16: While resistance to aprotinin itself is not well-documented, certain mutations in serine proteases could potentially reduce their susceptibility to inhibition. Additionally, the use of aprotinin in combination with other anti-fibrinolytic agents may influence treatment outcomes and warrant careful consideration [, ].
Q14: What are the potential adverse effects associated with aprotinin administration?
A17: Although aprotinin can be effective in reducing blood loss, safety concerns have arisen regarding its potential to increase the risk of adverse events, such as renal dysfunction, thromboembolic complications, and allergic reactions [, , , ].
Q15: What are some strategies to enhance the delivery of aprotinin to specific target tissues?
A18: Researchers have explored targeted drug delivery systems, such as nanoparticles and antibody-drug conjugates, as a means to improve aprotinin's therapeutic index by concentrating it at the site of action and minimizing off-target effects [].
Q16: How is aprotinin typically quantified in biological samples?
A20: Various analytical techniques are employed to quantify aprotinin levels, including high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA). These methods enable researchers to assess aprotinin's pharmacokinetics and monitor its concentrations in clinical settings [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



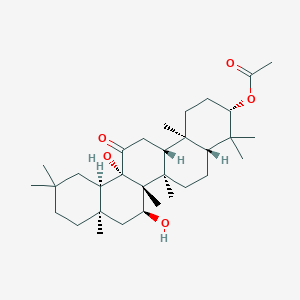
![6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B1163876.png)
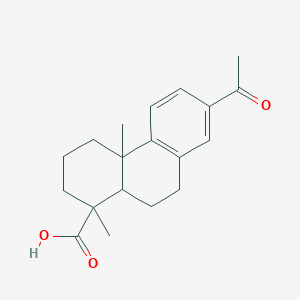
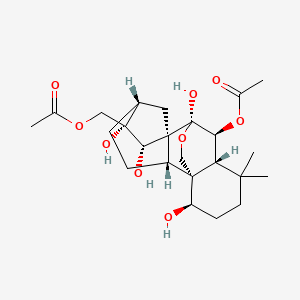
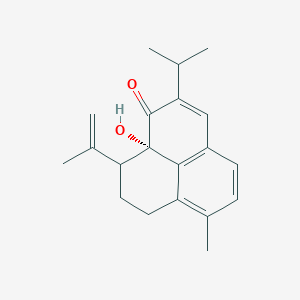
![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1163886.png)
